molecular formula C11H11N B116671 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline CAS No. 5840-01-7

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline

Cat. No. B116671
Key on ui cas rn: 5840-01-7
M. Wt: 157.21 g/mol
InChI Key: QCCKSFHMARIKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06743785B2

Procedure details

To a solution of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline (1.67 g, 10.6 mmol) in 150 mL of anhydrous diethyl ether at 0° C. was added dropwise oxalyl chloride (1.05 mL, 12.08 mmol) and the resulting solution was stirred at 0° C. for 40 minutes. The mixture was then cooled to −78° C. and sodium methoxide (42 mL, 21 mmol, 0.5 M in methanol) was added slowly. Upon completion of the addition, the dry ice bath was removed and the reaction was warmed to 20-24° C. over 2 hours. The mixture was diluted with ethyl acetate (200 mL), washed with water (100 mL) and the layers were separated. The organic layer was washed with saturated aqueous sodium chloride (50 mL), dried over sodium sulfate, filtered and concentrated in vacuo. The residue was dissolved in ethyl acetate (100 mL), filtered through a 2 inch plug of coarse silica gel and concentrated in vacuo to give 2.16 g (84%) of the desired compound as a yellow solid.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
42 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][CH2:4][N:3]3[CH:2]=1.[C:13](Cl)(=[O:17])[C:14](Cl)=[O:15].[CH3:19][O-:20].[Na+]>C(OCC)C>[CH3:19][O:20][C:13](=[O:17])[C:14]([C:1]1[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][CH2:4][N:3]3[CH:2]=1)=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
C1=CN2CCCC3=CC=CC1=C23
Name
Quantity
1.05 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
sodium methoxide
Quantity
42 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 0° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −78° C.
ADDITION
Type
ADDITION
Details
Upon completion of the addition
CUSTOM
Type
CUSTOM
Details
the dry ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to 20-24° C. over 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a 2 inch plug of coarse silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC(C(=O)C1=CN2CCCC3=CC=CC1=C23)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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